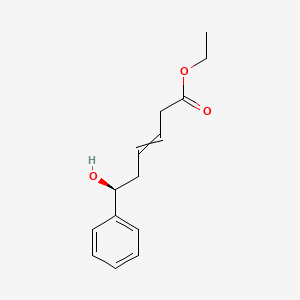

Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate

Description

Structure

3D Structure

Properties

CAS No. |

652993-72-1 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m0/s1 |

InChI Key |

SGJSDHSNWUJVSV-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)CC=CC[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCOC(=O)CC=CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Access to Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for its construction. The primary functionalities for disconnection are the carbon-carbon double bond and the stereogenic alcohol.

A key disconnection involves a functional group interconversion (FGI) of the α,β-unsaturated ester to a β'-hydroxy ester, which is a classic aldol (B89426) adduct. This leads to a primary disconnection (Path A) at the C4-C5 bond, identifying benzaldehyde (B42025) and the enolate of ethyl crotonate or a related C4 synthon as the key precursors. This approach frames the synthesis around a vinylogous aldol reaction, a powerful method for forming carbon-carbon bonds.

Alternatively, the double bond itself can be seen as the result of an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons (HWE) reaction (Path B). This disconnects the molecule at the C3-C4 bond, leading to a β-hydroxy aldehyde precursor and a phosphorus ylide derived from ethyl acetate. The stereocenter would be established prior to the olefination step.

A third strategy (Path C) involves the asymmetric reduction of a ketone precursor, ethyl 6-oxo-6-phenylhex-3-enoate. Here, the challenge shifts from stereoselective bond formation to the enantioselective reduction of a prochiral ketone, a transformation for which numerous biocatalytic methods are available.

These disconnections form the basis for the various synthetic strategies discussed below, each aiming to control the absolute configuration of the chiral center.

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds can be achieved through several strategic approaches, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Organocatalysis: The vinylogous aldol reaction between an aldehyde and a dienolate is a prime target for organocatalysis. Proline and its derivatives have been successfully employed as catalysts for asymmetric aldol reactions. wikipedia.org For the synthesis of this compound, a proline-catalyzed reaction between benzaldehyde and a suitable C4 carbonyl compound, such as ethyl sorbate, could be envisioned. The catalyst would form a chiral enamine intermediate with the aldehyde, which then directs the stereoselective attack on the dienolate. The development of bifunctional organocatalysts, such as those bearing squaramide-sulfonamide motifs, has also proven effective in asymmetric vinylogous aldol reactions, offering another potential avenue. youtube.com

Transition Metal Catalysis: Chiral Lewis acid catalysis is another powerful tool. A complex formed from a transition metal (e.g., copper, zinc, or titanium) and a chiral ligand can coordinate to the electrophile (benzaldehyde) or the nucleophile, creating a chiral environment that dictates the facial selectivity of the reaction. For instance, copper-catalyzed asymmetric aldol reactions between β,γ-unsaturated α-ketoesters and aldehydes have been shown to produce chiral tertiary alcohols with high stereoselectivity. nih.gov A similar strategy could be adapted for the synthesis of the target molecule.

This strategy involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the carboxyl group of a C4 building block. organic-chemistry.org The resulting chiral imide can be converted into its corresponding enolate, which would then react with benzaldehyde. The steric bulk of the auxiliary would block one face of the enolate, forcing the aldehyde to attack from the less hindered side, thus establishing the desired stereochemistry at the newly formed hydroxyl group. Subsequent removal of the auxiliary via alcoholysis with ethanol (B145695) would yield the target ester. Other auxiliaries, such as those derived from lactate, also offer similar control in aldol-type reactions. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of the target molecule, the most direct biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor, ethyl 6-oxo-6-phenylhex-3-enoate.

Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), as well as isolated KREDs expressed in hosts like Escherichia coli, are known to catalyze the reduction of β-keto esters and related compounds. researchgate.netresearchgate.net By screening a library of KREDs, one could identify an enzyme that preferentially produces the (S)-enantiomer of the target alcohol. These reactions typically employ a co-enzyme, such as NADPH or NADH, which is regenerated in situ using a sacrificial alcohol like isopropanol (B130326). This method avoids the use of heavy metal catalysts and often proceeds with very high enantiomeric excess (ee). researchgate.net

The table below illustrates hypothetical results from screening different ketoreductases for the asymmetric reduction of ethyl 6-oxo-6-phenylhex-3-enoate.

| Enzyme Source | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus kefir KRED | (R) | >99 | 98 |

| Thermus thermophilus HBDH | (S) | 95 | 99 |

| Recombinant E. coli (Gre3p) | (S) | 92 | 95 |

| Baker's Yeast | (S) | 85 | 91 |

This table is illustrative and based on typical performance of such enzymes.

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture.

In this approach, a racemic mixture of ethyl 6-hydroxy-6-phenylhex-3-enoate would first be synthesized using a non-stereoselective method, such as the Grignard reaction between ethyl (E)-4-oxobut-2-enoate and phenylmagnesium bromide. nih.gov The resulting racemic alcohol could then be subjected to enzymatic kinetic resolution (EKR). Lipases are frequently used for this purpose, as they can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted.

For example, a lipase (B570770) from Candida antarctica (CAL-B) could selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer (the desired product) from the acylated (R)-ester. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. This method is particularly useful when a highly selective catalyst for the direct asymmetric synthesis is not available.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of any synthetic transformation. For the synthesis of this compound, let us consider the optimization of a key step, such as a proline-catalyzed vinylogous aldol reaction.

Key parameters to investigate would include the catalyst loading, temperature, solvent, and reaction time. A lower temperature often enhances enantioselectivity, although it may decrease the reaction rate. The choice of solvent can significantly impact both solubility and the transition state geometry of the reaction. The concentration of the reactants and the catalyst loading must be balanced to ensure efficient catalysis without promoting side reactions.

The following table presents a hypothetical optimization study for a proline-catalyzed aldol reaction between benzaldehyde and a dienolate precursor.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | CH2Cl2 | 25 | 24 | 65 | 70 |

| 2 | 20 | CH2Cl2 | 25 | 24 | 78 | 72 |

| 3 | 20 | THF | 25 | 24 | 75 | 65 |

| 4 | 20 | CH2Cl2 | 0 | 48 | 70 | 85 |

| 5 | 20 | CH2Cl2 | -20 | 72 | 62 | 92 |

| 6 | 30 | CH2Cl2 | -20 | 72 | 68 | 93 |

This table is illustrative and represents a typical optimization process.

From this hypothetical data, a lower temperature significantly improves the enantioselectivity (Entry 5 vs. Entry 2), and a higher catalyst loading provides a modest increase in both yield and ee (Entry 6 vs. Entry 5).

Comparison of Synthetic Strategies for Enantiopure this compound

The synthesis of enantiomerically pure forms of hydroxy esters like this compound can be approached through several methods. The primary strategies involve either the direct asymmetric reduction of a corresponding ketone or the kinetic resolution of a racemic mixture of the alcohol. Both chemical and enzymatic methods have been explored for structurally similar compounds, offering a valuable comparative framework.

A prominent chemical approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. For a structurally related substrate, the CBS-reduction using catecholborane as the reducing agent has been employed to produce the (S)-enantiomer. This method, however, yielded the desired product in a modest yield of 39% and with a moderate enantiomeric excess (ee) of 82%. scispace.com

Another powerful biocatalytic strategy is the lipase-mediated kinetic resolution of a racemic hydroxy ester. In the case of a related compound, (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate, kinetic resolution using Pseudomonas cepacia lipase (PS-C) in diisopropyl ether with vinyl chloroacetate (B1199739) as the acylating agent successfully resolved the racemic mixture. This process yielded both the unreacted (R)-alcohol and the acylated (S)-acetate with high enantiomeric excess (>99%) and in good yields (42% for each). researchgate.net This demonstrates the efficacy of lipases in separating enantiomers to achieve high optical purity.

The following table provides a comparative overview of these synthetic strategies based on findings for structurally analogous compounds.

| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase (PS-C) | Racemic Alcohol | 42 (for each enantiomer) | >99 | High enantiomeric excess for both enantiomers | researchgate.net |

Reaction Mechanisms and Reactivity Studies of Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

Mechanistic Investigations of Formation Reactions to Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate

The synthesis of γ-hydroxy-α,β-unsaturated esters like this compound can be achieved through various synthetic routes. One plausible approach involves the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes.

A potential synthetic pathway commences with a chiral starting material to install the stereocenter at the C6 position. For instance, the synthesis can start from a chiral cyanohydrin, which can be prepared with high enantiomeric purity using enzymatic catalysis. mdpi.org The nitrile group of the protected cyanohydrin can then be reduced to an aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H). This O-protected chiral α-hydroxy aldehyde serves as a key intermediate. mdpi.org

The subsequent step involves a Horner-Wadsworth-Emmons reaction of this aldehyde with a phosphonate (B1237965) ylide, such as (carbethoxymethyl)diphenylphosphine oxide. This reaction typically proceeds with high yield and can exhibit high enantiomeric purity, thus preserving the stereochemistry at the C6 position. mdpi.org The mechanism of the HWE reaction involves the nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by the elimination of a phosphate (B84403) ester to form the carbon-carbon double bond. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the reaction conditions and the nature of the phosphonate reagent and base used. organic-chemistry.orgnih.govorganic-chemistry.org

Alternative strategies for the stereoselective synthesis of α,β-unsaturated esters include the reaction of α-silylated ester magnesium enolates with aldehydes, which can afford exclusively the E-unsaturated esters after an acidic work-up. rsc.org

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Chiral Center (C6)

The chiral center at C6, bearing a hydroxyl group and a phenyl group, plays a pivotal role in the stereochemical outcomes of reactions involving this compound. The synthesis of this compound itself requires careful stereochemical control to establish the desired (S)-configuration at C6. As mentioned, starting from an enantiopure precursor like an (R)-cyanohydrin can lead to the desired (S)-alcohol after chemical transformations, assuming an inversion of priority for the substituents. mdpi.org

When this compound is used as a substrate in further reactions, the existing stereocenter at C6 can influence the stereochemistry of newly formed chiral centers, a phenomenon known as diastereoselectivity. For example, in reactions involving the carbon-carbon double bond, the approach of the reagent can be directed by the chiral C6 center, leading to the preferential formation of one diastereomer over the other.

Highly diastereoselective oxy-Michael additions have been observed in reactions of similar systems, such as the addition of chiral water equivalents to γ-substituted β,γ-unsaturated α-keto esters. acs.org This suggests that nucleophilic additions to the double bond of this compound could also proceed with high diastereoselectivity, influenced by the stereochemistry at C6.

Reactivity Profiles of Functional Groups within this compound

The reactivity of this compound is a composite of the reactivities of its individual functional groups.

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. Base-promoted hydrolysis of hindered esters can be achieved at ambient temperatures. acs.org Enzymatic hydrolysis, for instance with lipases, offers a mild and selective method for ester cleavage. nih.gov

Transesterification, the conversion of one ester to another, can be catalyzed by various reagents, including acids, bases, and organometallic complexes. organic-chemistry.orgacs.org N-Heterocyclic carbenes (NHCs) have been shown to be efficient catalysts for the transesterification of secondary alcohols. nih.gov The choice of catalyst and reaction conditions can allow for the conversion of the ethyl ester to other alkyl esters. google.com

Table 1: Conditions for Ester Hydrolysis and Transesterification

| Reaction | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Base-Promoted Hydrolysis | Base | Ambient Temperature | Carboxylic Acid | acs.org |

| Enzymatic Hydrolysis | Lipase (B570770) | Mild | Carboxylic Acid | nih.gov |

| Transesterification | N-Heterocyclic Carbene | Room Temperature | Different Alkyl Ester | nih.gov |

| Transesterification | Acid/Base | Varies | Different Alkyl Ester | organic-chemistry.orgacs.org |

The secondary hydroxyl group at the C6 position is a key site for various transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents.

Etherification: The hydroxyl group can be converted to an ether through etherification reactions. This can be achieved via intermolecular condensation with other alcohols, often catalyzed by acids like HCl or by metal catalysts such as iron(II/III) chloride. researchgate.netacs.org The etherification of benzylic alcohols can be performed chemoselectively in the presence of other types of hydroxyl groups. organic-chemistry.orgrsc.orgresearchgate.net

Acylation: Acylation of the hydroxyl group to form an ester can be readily accomplished using acylating agents like acid anhydrides or acyl chlorides. This reaction can be catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) or by N-heterocyclic carbenes. organic-chemistry.orgrsc.org Selective acylation of primary alcohols in the presence of secondary alcohols is possible, highlighting the slightly lower reactivity of the secondary hydroxyl group in this compound. acs.org Enantioselective acylation of benzylic secondary alcohols has also been demonstrated. acs.org

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Etherification | Alkanol | HCl | Alkyl Arylmethyl Ether | researchgate.net |

| Etherification | Aliphatic Alcohol | FeCl₂/Pyridine Bis-thiazoline Ligand | Unsymmetrical Benzyl Ether | acs.org |

| Acylation | Acid Anhydride | Deep Eutectic Solvent | Acylated Product | rsc.org |

| Acylation | Propionic Anhydride | (R)- or (S)-HBTM | Acylated Product | acs.org |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The specific conditions required for these reactions on this compound would likely be harsher than those for activated benzene (B151609) rings.

The α,β-unsaturated double bond is a highly reactive site for a variety of addition reactions.

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond via catalytic hydrogenation. Various catalysts, including those based on rhodium, ruthenium, and copper, can be employed for the conjugate reduction of α,β-unsaturated esters. chemistryviews.orgrsc.orgnih.gov In some cases, chemoselective hydrogenation of the C=C bond can be achieved without reducing the ester or phenyl groups. organic-chemistry.orgacs.org

Epoxidation: The double bond can be converted to an epoxide. For electron-deficient olefins like α,β-unsaturated esters, epoxidation with reagents like m-chloroperbenzoic acid (mCPBA) can be sluggish. sciforum.net However, nucleophilic epoxidation using hydrogen peroxide and an alkali can be an effective method. youtube.com The stereoselectivity of the epoxidation can be influenced by the chiral center at C6, potentially leading to diastereomeric epoxide products. capes.gov.brnih.govrsc.org

Cycloaddition: The double bond can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form cyclic structures. youtube.comlibretexts.org The reactivity of α,β-unsaturated esters in these reactions allows for the construction of complex molecular architectures. acs.orgrsc.orgacs.org

Table 3: Common Reactions of the Carbon-Carbon Double Bond

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Rhodium Hydride Catalyst | Saturated Ester | chemistryviews.org |

| Hydrogenation | H₂, Copper(I)/NHC Complex | Saturated Ester | rsc.org |

| Epoxidation | H₂O₂, Alkali | Epoxy Ester | youtube.com |

| Epoxidation | mCPBA | Epoxy Ester | sciforum.net |

| [4+2] Cycloaddition | Diene | Cyclohexene Derivative | libretexts.org |

| [3+2] Cycloaddition | Oxazoline N-oxide | Isoxazolidine Derivative | acs.org |

Reaction Kinetics and Thermodynamic Considerations

The reaction kinetics and thermodynamics of the synthesis of this compound are crucial for optimizing reaction conditions and understanding the stereochemical outcome. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous asymmetric allylation and crotylation reactions.

The formation of this compound likely proceeds via a catalytic asymmetric process where a prochiral aldehyde (benzaldehyde) reacts with a vinyl nucleophile. The kinetics of such reactions are often influenced by the electronic nature of the aldehyde. For instance, in related asymmetric allylations, electron-withdrawing groups on the aromatic ring of the aldehyde can lead to higher conversion rates, while electron-donating groups may decelerate the reaction. acs.org This suggests that the rate-determining step likely involves the nucleophilic attack on the aldehyde's carbonyl carbon.

Temperature is another critical parameter that can significantly impact both the reaction rate and the enantioselectivity. In some asymmetric catalytic systems, an "isoinversion effect" has been observed, where the highest enantiomeric excess is achieved at a specific temperature, with a decrease in selectivity at both higher and lower temperatures. acs.org This highlights the delicate balance between the enthalpic and entropic contributions to the activation energies of the competing diastereomeric transition states.

Quantum chemical calculations on similar systems, such as the asymmetric allylation of benzaldehyde (B42025), have shown that the stereochemical outcome can be predicted by comparing the activation energies of the different possible transition states. nih.gov The predominant enantiomer is the one formed via the transition state with the lower activation energy. nih.gov The principles of kinetic versus thermodynamic control are also paramount; the observed product distribution is often a result of the reaction being under kinetic control, where the ratio of products is determined by the relative rates of their formation. chemrxiv.org

Table 1: Hypothetical Kinetic Data for the Asymmetric Synthesis of this compound Analogues

| Aldehyde Substituent | Relative Rate Constant (k_rel) | Enantiomeric Excess (% ee) at -20°C |

| p-Trifluoromethyl | 1.5 | 96 |

| Unsubstituted (Phenyl) | 1.0 | 92 |

| p-Methoxy | 0.7 | 72 |

This table presents hypothetical data based on trends observed in analogous reactions to illustrate the potential electronic effects on reaction kinetics and stereoselectivity. acs.org

Table 2: Hypothetical Thermodynamic Parameters for Diastereomeric Transition States

| Transition State | Relative Activation Energy (ΔG‡) (kcal/mol) |

| (S)-enantiomer formation | 0 |

| (R)-enantiomer formation | +1.5 |

This table illustrates a hypothetical energy difference between the transition states leading to the (S) and (R) enantiomers, which would result in the preferential formation of the (S)-enantiomer under kinetic control. This is consistent with findings from computational studies on similar asymmetric reactions. nih.gov

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to elucidating the detailed mechanism of the formation of this compound. While direct spectroscopic observation of intermediates for this specific reaction is scarce in the literature, mechanistic studies of similar asymmetric additions provide a strong basis for postulating the key transient species.

In many catalytic asymmetric allylation and crotylation reactions that utilize organoboron or organosilicon reagents, the formation of a six-membered, chair-like transition state is a widely accepted model. acs.orgnih.govharvard.edu This transition state assembly involves the coordination of the aldehyde's carbonyl oxygen and the nucleophile to the chiral Lewis acid catalyst. The specific geometry of this intermediate is what dictates the facial selectivity of the nucleophilic attack on the aldehyde, thereby determining the stereochemistry of the final product. Computational studies have been instrumental in supporting the existence and geometry of these cyclic transition states. acs.orgnih.gov

In reactions that may proceed through radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. mdpi.comnih.gov For instance, in situ EPR studies have been used to observe paramagnetic species in alkylation reactions. mdpi.com While less common for the type of transformation leading to this compound, the possibility of single-electron transfer (SET) mechanisms in certain catalytic systems cannot be entirely ruled out without specific experimental investigation. Radical trapping experiments can also provide indirect evidence for the presence of transient radical species. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multinuclear NMR, is an invaluable tool for characterizing stable precursors and, in some cases, observable intermediates. mdpi.com Chiral derivatizing or solvating agents can be used in conjunction with NMR to analyze diastereomeric intermediates, providing insights into the stereochemical environment of the reaction. mdpi.com

Table 3: Spectroscopic Techniques for Intermediate Characterization in Analogous Reactions

| Technique | Type of Intermediate | Information Obtained |

| Computational Modeling | Transition States | Geometry, Relative Energies |

| EPR Spectroscopy | Radical Intermediates | g-values, Hyperfine Coupling Constants |

| NMR Spectroscopy | Diastereomeric Intermediates | Chemical Shifts, Coupling Constants, NOE |

This table summarizes common techniques used to study intermediates in reactions analogous to the synthesis of this compound and the type of information each can provide.

Advanced Spectroscopic Characterization and Conformational Analysis of Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate, NMR techniques are crucial for establishing the carbon framework, the position of functional groups, and the relative stereochemistry.

Two-dimensional (2D) NMR experiments are fundamental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY spectra would reveal correlations between the vinyl protons on the double bond (H-3 and H-4), as well as the couplings between adjacent methylene (B1212753) and methine protons along the hexenoate chain. For instance, the protons at C-2 would show a correlation to the vinyl proton at C-3, and the protons at C-5 would couple with both the vinyl proton at C-4 and the methine proton at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of the carbon atom corresponding to each proton signal. For example, the chemical shift of the proton at C-6 would be correlated with the chemical shift of the C-6 carbon, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the protons of the ethyl ester to the carbonyl carbon (C-1), and from the aromatic protons of the phenyl group to the benzylic carbon (C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. researchgate.netresearchgate.net For the (6S) stereocenter, NOESY can help to understand the preferred conformation around the chiral center by observing spatial correlations between the H-6 proton and protons on the phenyl ring and the adjacent methylene group (C-5).

Table 1: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-2 (CH₂) | H-3 | C-1, C-3, C-4 |

| H-3 (=CH) | H-2, H-4 | C-1, C-2, C-5 |

| H-4 (=CH) | H-3, H-5 | C-2, C-5, C-6 |

| H-5 (CH₂) | H-4, H-6 | C-3, C-4, C-6, C-7 |

| H-6 (-CHOH) | H-5, Phenyl-H | C-4, C-5, C-7, Phenyl-C |

| Ethyl-CH₂ | Ethyl-CH₃ | C-1, Ethyl-CH₃ |

| Ethyl-CH₃ | Ethyl-CH₂ | C-1, Ethyl-CH₂ |

Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules is a critical aspect of stereoselective synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. acs.orgresearchgate.net

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate the NMR signals of enantiomers. chempedia.infolibretexts.org When a CSR is added to a solution of a racemic or enantioenriched sample of a chiral alcohol like this compound, it forms diastereomeric complexes. libretexts.org These complexes have different magnetic environments, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): Another approach involves the reaction of the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) chloride, to form diastereomeric esters. researchgate.netnih.govresearchgate.net These diastereomers are distinct chemical compounds and will exhibit different chemical shifts in both ¹H and ¹⁹F NMR spectra. researchgate.netfordham.edu By analyzing the spectra of the resulting esters, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately determined. capes.gov.br This method is often preferred as it can provide larger and more reliable separation of the signals. fordham.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govmdpi.comornl.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1720 cm⁻¹ is characteristic of the C=O stretching of the ester carbonyl group. The C=C stretching of the alkene would appear around 1650 cm⁻¹, and the C-O stretching of the ester and alcohol would be found in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the phenyl group would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. pku.edu.cn It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the C=C stretching of the double bond and the symmetric breathing modes of the phenyl ring would likely give strong Raman signals. Conformational changes can sometimes be observed through shifts in the vibrational frequencies or changes in the relative intensities of certain bands.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Ester (C=O) | C=O Stretch | ~1720 (strong) |

| Alkene (C=C) | C=C Stretch | ~1650 |

| Phenyl (C=C) | Aromatic Ring Stretch | 1600-1450 |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 |

Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment of this compound

Chiroptical techniques are essential for the non-empirical assignment of the absolute configuration of chiral molecules. mdpi.comresearchgate.net These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. creative-biostructure.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. chemistrywithatwist.comic.ac.uk The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. The phenyl group in this compound acts as a chromophore. The spatial arrangement of this chromophore relative to the rest of the chiral molecule will dictate the sign and intensity of the Cotton effects. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations for both the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.comic.ac.uk While closely related to ECD, ORD curves can be more complex to interpret. However, the sign of the Cotton effect in an ORD spectrum is directly related to that in the ECD spectrum. ORD can be a valuable complementary technique for confirming the absolute configuration determined by ECD. chemistrywithatwist.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₄H₁₈O₃), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. This provides detailed information about the molecule's structure. For esters, common fragmentation pathways include cleavage of the bond next to the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.edu For this compound, characteristic fragment ions would be expected from the loss of the ethoxy group (-OCH₂CH₃), loss of water from the alcohol, and cleavage of the C-C bond adjacent to the hydroxyl group. The presence of the phenyl group leads to a prominent phenyl-containing fragment. nist.govnist.govnih.gov

Isotopic Labeling Studies: Isotopic labeling, for example, by replacing specific hydrogen atoms with deuterium (B1214612) or ¹²C with ¹³C, can be used in conjunction with MS/MS to precisely map fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of each fragment can be unequivocally determined, providing a deeper understanding of the molecule's fragmentation behavior.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration, in the solid state. mdpi.com While obtaining suitable crystals of the parent compound can be challenging, creating a derivative can facilitate crystallization.

For this compound, a crystalline derivative could be formed by reacting the hydroxyl group with a heavy-atom-containing reagent or a molecule that promotes crystallization. tcichemicals.com The resulting crystal is then subjected to X-ray diffraction analysis. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystal lattice. nih.gov The determined structure can then be used to confirm the absolute configuration assigned by other methods like chiroptical spectroscopy.

Theoretical and Computational Studies on Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of organic molecules like Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate. DFT methods, such as B3LYP and M06-2X, are frequently used to model the electronic properties of complex organic molecules. rsc.orgnih.gov

A primary focus of DFT calculations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For an α,β-unsaturated ester like the title compound, the HOMO is typically localized on the C=C double bond, while the LUMO is centered on the carbonyl group of the ester.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. This map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, thereby predicting how the molecule will interact with other reagents. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would exhibit negative potential (nucleophilic character), while the carbonyl carbon and the protons of the hydroxyl and alpha-carbon would show positive potential (electrophilic character).

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative and based on typical values for similar compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the C=C bond. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability of the ester group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity. researchgate.net |

| Dipole Moment | 2.5 D | Indicates a polar molecule with significant intermolecular interactions. |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, results in a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore these conformations and their relative energies. rsc.orgmdpi.com

A systematic conformational search using MM force fields (like MMFF or AMBER) can identify low-energy conformers. For esters, the Z conformation is generally favored over the E conformation due to steric and dipolar interactions. researchgate.net The orientation of the phenyl group and the ethyl ester, as well as the hydrogen bonding involving the hydroxyl group, will significantly influence the conformational preferences.

MD simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. mdpi.comresearchgate.net These simulations can reveal the energy barriers between different conformations and the probability of the molecule adopting a particular shape in a given environment. The results of such simulations can be visualized in a Ramachandran-like plot, showing the distribution of dihedral angles and their corresponding energies.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformations (Note: The following data is illustrative.)

| Dihedral Angle | Description | Predicted Low-Energy Values |

| O=C-O-C | Ester conformation | ~0° (Z-conformation) |

| C-C-C=C | Alkene chain conformation | ~120° (gauche) and ~180° (anti) |

| C-C-Ph | Phenyl group orientation | Various low-energy orientations depending on packing and solvent. |

Transition State Modeling for Reaction Pathways of this compound

Transition state (TS) theory, in conjunction with DFT calculations, is instrumental in modeling the reaction pathways of this compound. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated, providing insights into the reaction kinetics. rsc.orgquantumatk.com

For a molecule with multiple functional groups like this one, several reaction pathways can be investigated. For instance, the intramolecular oxa-Michael addition, where the hydroxyl group attacks the activated double bond, would lead to a cyclic ether. acs.org Computational modeling of this reaction would involve identifying the transition state for the C-O bond formation. The stereochemistry of the starting material, with the (6S) configuration, would be crucial in determining the stereochemical outcome of such a cyclization.

Other potential reactions include ester hydrolysis, oxidation of the hydroxyl group, or reactions at the double bond. masterorganicchemistry.comacs.org For each of these, TS modeling can predict the most favorable pathway and the structure of the resulting products. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are commonly used to locate transition states. github.io

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data. acs.orgresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus, the chemical shifts can be determined relative to a standard (e.g., TMS). These predicted shifts, when compared to experimental spectra, can help in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies from a DFT frequency calculation can be used to simulate the IR spectrum. nih.gov The calculated frequencies are often scaled to better match experimental values. The predicted spectrum would show characteristic peaks for the O-H stretch, C=O stretch of the ester, C=C stretch of the alkene, and various C-H bending and stretching modes. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data (Note: Predicted values are illustrative and would be refined with specific calculations.)

| Spectrum | Functional Group | Predicted Wavenumber/Shift | Typical Experimental Range |

| IR | O-H stretch | ~3400 cm⁻¹ | 3200-3600 cm⁻¹ (broad) |

| IR | C=O stretch (ester) | ~1720 cm⁻¹ | 1735-1750 cm⁻¹ |

| IR | C=C stretch (alkene) | ~1650 cm⁻¹ | 1620-1680 cm⁻¹ |

| ¹³C NMR | C=O | ~170 ppm | 160-180 ppm |

| ¹³C NMR | C=C | 120-140 ppm | 115-145 ppm |

| ¹H NMR | =CH | 5.5-6.0 ppm | 5.0-6.5 ppm |

Solvent Effects and Intermolecular Interactions in Reaction Systems

The behavior of a polar molecule like this compound is significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects, providing a more realistic description of the molecule's properties in solution. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to study the effect of solvent polarity on conformational equilibria and reaction rates. acs.org For instance, polar solvents would be expected to stabilize more polar conformers of the title compound.

Explicit solvent models, used in molecular dynamics simulations, involve surrounding the molecule with a number of individual solvent molecules. This method is more computationally intensive but provides a detailed picture of specific intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and solvent molecules like water or methanol. aip.orgrsc.org These interactions can have a profound effect on the molecule's conformation and reactivity.

Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate As a Chiral Building Block and Synthetic Intermediate

Derivatization Strategies for Expanding Molecular Complexity

The chemical architecture of ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate allows for a multitude of derivatization strategies that enhance its molecular complexity. These transformations can target the hydroxyl group, the alkene, or the ester moiety, either individually or in concert, to generate a wide range of valuable chiral intermediates.

A primary derivatization pathway involves the transformation of the hydroxyl group. For instance, chiral amino alcohols, which can be conceptually derived from compounds like the title molecule, are crucial precursors for the synthesis of more complex chiral ligands. nih.govresearchgate.netrsc.org These amino alcohols can be prepared through various synthetic routes and are instrumental in a range of asymmetric catalytic reactions. researchgate.net

The alkene functionality offers another avenue for derivatization. Oxidative cleavage of the double bond, for example using ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can truncate the carbon chain to yield chiral aldehydes or carboxylic acids, depending on the workup conditions. nih.govmasterorganicchemistry.comyoutube.com These transformations are fundamental in organic synthesis for converting alkenes into carbonyl-containing compounds. masterorganicchemistry.com Conversely, the double bond can participate in cyclization reactions. For instance, intramolecular oxa-Michael additions of γ-hydroxy-α,β-unsaturated esters can lead to the formation of chiral cyclic ethers, a challenging yet significant transformation. nih.gov Similarly, intramolecular cyclization of unsaturated hydroxy acids can yield lactones, which are prevalent motifs in natural products. youtube.comyoutube.com Ring-closing metathesis is another powerful tool that can be employed on derivatives of homoallylic alcohols to construct cyclic structures like lactones and spirocyclic ethers. core.ac.uk

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For example, the resulting unsaturated carboxylic acid can undergo fluorocyclization to produce lactones. frontiersin.org The interplay between the hydroxyl and ester functionalities can also be exploited, as seen in the intramolecular cyclization of hydroxy acids to form lactones. youtube.com

A summary of potential derivatization reactions on analogous homoallylic alcohols is presented below:

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidative Cleavage | 1. O₃; 2. Oxidative or Reductive Workup | Aldehydes or Carboxylic Acids |

| Intramolecular Cyclization | Acid or Base Catalysis | Lactones, Tetrahydropyrans |

| Ring-Closing Metathesis | Grubbs' Catalyst | Cyclic Ethers, Lactones |

| Hydrolysis | Acid or Base | Carboxylic Acids |

These derivatization strategies underscore the versatility of this compound as a chiral scaffold, enabling the synthesis of a diverse library of complex molecules.

Role in the Asymmetric Synthesis of Complex Molecules

The stereochemically defined centers in this compound make it an exemplary chiral building block for the asymmetric synthesis of complex molecules, including natural products and pharmacologically active compounds. The inherent chirality of this homoallylic alcohol can be transferred and elaborated upon to construct multiple stereocenters with high levels of control.

Homoallylic alcohols are recognized as crucial intermediates in the synthesis of polyketide natural products. sigmaaldrich.com Their utility is demonstrated in the construction of polysubstituted tetrahydropyrans, which are common structural motifs in a vast array of biologically active natural products. core.ac.uknih.gov For example, the reaction of homoallylic alcohols with aldehydes can generate complex tetrahydropyran (B127337) rings with the creation of three new stereocenters in a single step. nih.gov This highlights the efficiency of using such chiral fragments to rapidly build molecular complexity.

Furthermore, derivatives of chiral homoallylic alcohols can be employed in the synthesis of other important heterocyclic structures. For instance, chiral piperidines, which are prevalent in many pharmaceuticals, can be synthesized from chiral amines, which are accessible from chiral alcohols. nih.govrsc.orgnih.govbohrium.comorganic-chemistry.org The synthesis of these nitrogen-containing heterocycles often relies on the stereochemical information embedded in the starting chiral material to guide the formation of new stereocenters.

The application of chiral homoallylic alcohols extends to the total synthesis of specific natural products. For example, a stereoselective synthesis of the C1−C11 subunit of C8-epi-fostriecin, a complex natural product, was achieved using a chiral homoallylic tertiary alcohol as a key intermediate. acs.org This synthesis showcases how the stereochemistry of the initial homoallylic alcohol dictates the stereochemical outcome of subsequent reactions.

The versatility of this chiral building block is further illustrated by its potential to be transformed into various key intermediates. For example, the oxidative cleavage of the double bond can lead to chiral aldehydes, which are themselves versatile intermediates for further carbon-carbon bond-forming reactions. nih.gov

Precursor for Advanced Organic Materials and Polymers

The functional handles present in this compound, namely the hydroxyl group and the potential for polymerization through the alkene or a derivatized styrenic moiety, position it as a promising precursor for the synthesis of advanced organic materials and chiral polymers. The incorporation of such chiral monomers can impart unique properties, such as helicity and chiroptical responsiveness, to the resulting macromolecular structures.

The direct polymerization of monomers containing hydroxyl groups, such as functionalized styrene (B11656) derivatives, is a known strategy for creating functional polymers. researchgate.netpsu.edu For instance, styrenic monomers bearing hydroxyl functionalities can be copolymerized to produce polymers with pendant hydroxyl groups, which can be further modified. psu.edu While direct polymerization of the vinyl group in this compound might be challenging, its conversion to a styrenic monomer is a viable route. For example, the phenyl group could be functionalized to include a polymerizable vinyl group, thus creating a chiral styrenic monomer. The living anionic polymerization of functionalized styrene derivatives is a well-established method for producing polymers with controlled molecular weights and architectures. researchgate.net

Alternatively, the hydroxyl group can be used as an initiation site for ring-opening polymerization of cyclic esters or other monomers, leading to the formation of block copolymers with a chiral end-group. The synthesis of polymers from monomers with chiral side groups, such as those derived from amino acids, has been shown to induce stable helical conformations in the polymer backbone. rsc.org This principle could be applied by derivatizing the title compound to incorporate a polymerizable group, leading to polymers with predictable secondary structures.

The general strategies for incorporating such chiral building blocks into polymers include:

Direct polymerization of a functionalized monomer: The title compound could be chemically modified to introduce a polymerizable group, such as a vinyl or styrenyl moiety.

Post-polymerization modification: A pre-formed polymer with reactive sites could be functionalized using the chiral building block.

Initiation of polymerization: The hydroxyl group of the title compound could act as an initiator for certain types of polymerization.

The resulting chiral polymers could find applications in areas such as chiral chromatography, enantioselective catalysis, and chiroptical materials.

Application in Catalysis or Ligand Design

The chiral scaffold of this compound and its derivatives is highly suitable for the design and synthesis of chiral ligands for asymmetric catalysis. The stereodefined hydroxyl group, in particular, can be readily converted into other functionalities, such as amines, to create a variety of chiral ligands, including amino alcohols and phosphine-containing ligands.

Chiral amino alcohols are a well-established class of ligands for a range of asymmetric transformations, most notably the enantioselective addition of organozinc reagents to aldehydes. researchgate.netrsc.org These ligands are often readily prepared from chiral precursors like amino acids or, conceptually, from chiral hydroxy esters such as the title compound. The modular nature of their synthesis allows for fine-tuning of the steric and electronic properties of the ligand to optimize catalytic activity and enantioselectivity for a specific reaction. nih.govrsc.org

Furthermore, the hydroxyl group can serve as a handle to introduce phosphine (B1218219) moieties, leading to the formation of chiral phosphine ligands. Chiral phosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation. sigmaaldrich.comacs.orgnih.govnih.gov For example, chiral diphosphine ligands are highly effective in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral olefins and ketones, providing access to enantiomerically enriched products. sigmaaldrich.comacs.org The synthesis of such ligands often starts from a chiral backbone, and a molecule like this compound could serve as a precursor to such a backbone.

The development of modular P,N-ligands, which contain both a phosphine and a nitrogen-based coordinating group, has led to significant advances in asymmetric catalysis. nih.gov These ligands have demonstrated superior performance in many reactions compared to their symmetrical P,P- or N,N-counterparts. The synthesis of these nonsymmetrical ligands often relies on the availability of chiral building blocks that can be readily functionalized with both phosphorus and nitrogen-containing groups.

A summary of potential ligand types derived from analogous chiral alcohols is presented below:

| Ligand Type | Potential Catalytic Application |

| Chiral Amino Alcohols | Enantioselective Alkylations |

| Chiral Diphosphines | Asymmetric Hydrogenation |

| Chiral P,N-Ligands | Asymmetric Allylic Alkylation, Hydrogenation |

The versatility of this compound as a precursor for chiral ligands highlights its importance in the broader field of asymmetric catalysis, enabling the development of new and efficient methods for the synthesis of enantiomerically pure compounds.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

Chiral Chromatography (High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC)) for Enantiomeric Purity Assessment

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for any process involving a single enantiomer like Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate. Chiral chromatography is the cornerstone technique for this purpose, enabling the physical separation of the (S)-enantiomer from its (R)-counterpart.

High-Performance Liquid Chromatography (HPLC): Direct chiral HPLC is a primary method for resolving enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a molecule containing a hydroxyl group and an ester, polysaccharide-based CSPs are often highly effective. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or Chiralcel® series) can provide excellent separation.

The separation mechanism involves a combination of intermolecular interactions, such as hydrogen bonding (with the hydroxyl group), dipole-dipole interactions (with the ester carbonyl), and π-π stacking (with the phenyl ring), between the analyte and the chiral selector on the stationary phase. Method development typically involves screening various CSPs and optimizing the mobile phase composition—often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695)—to achieve baseline resolution.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. Using supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an alcohol, SFC can achieve high-efficiency separations on the same types of polysaccharide-based CSPs used in HPLC. The lower viscosity and higher diffusivity of supercritical fluids contribute to faster equilibration and higher throughput, making SFC particularly suitable for high-volume screening in synthetic research.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

When this compound is present in a complex matrix, such as a crude reaction mixture or a biological sample, simple chromatographic detection may be insufficient. Hyphenated techniques, which couple the separation power of chromatography with the definitive identification capabilities of mass spectrometry (MS), are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be thermally stable and volatile. The hydroxyl group of this compound often requires derivatization, for instance, by silylation (e.g., with BSTFA or MSTFA), to increase its volatility and thermal stability. Once derivatized, the compound can be separated from other components on a standard non-polar or medium-polarity capillary column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a fingerprint for identification. Expected fragmentation patterns would include losses of the silyl (B83357) group, the ethyl ester group, and cleavages adjacent to the phenyl and hydroxyl-bearing carbon.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is arguably the most powerful technique for this application, as it does not require derivatization. The compound can be separated using reversed-phase liquid chromatography and then detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.

In tandem MS (MS/MS) mode, this parent ion is isolated and fragmented to produce a set of daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification even at very low levels in complex mixtures. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the neutral loss of water (H₂O) and ethanol (C₂H₅OH).

Spectrophotometric Methods for Quantitative Determination in Research Samples

While chromatography is essential for separation, UV-Vis spectrophotometry offers a simpler, more direct method for quantification in samples where this compound is the primary absorbing species. The presence of the phenyl group in the molecule provides a strong chromophore, which is key to this analysis.

The basis of this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance is measured at the wavelength of maximum absorption (λ_max), which for the phenyl group is typically around 254-260 nm. Once the calibration curve is established, the concentration of the compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. This method is rapid and cost-effective for routine quantification of purified or semi-purified research samples.

Microfluidic and Miniaturized Analytical Platforms for Synthetic Monitoring

Modern chemical synthesis research is increasingly benefiting from miniaturized analytical platforms, or "lab-on-a-chip" systems. These devices integrate sample handling, separation, and detection into a single micro-scale chip, offering significant advantages for monitoring synthetic reactions in real-time.

For a synthesis producing this compound, a microfluidic chip could be designed to perform rapid analysis of reaction aliquots. Such a system could incorporate a micro-scale chiral separation channel, analogous to a capillary HPLC column, allowing for the near-instantaneous determination of both conversion and enantiomeric excess. The benefits include drastically reduced consumption of reagents and solvents, much faster analysis times (seconds to minutes), and the potential for automated, high-throughput reaction screening and optimization. While the development of a dedicated chip for a specific analyte requires significant initial investment, the long-term gains in efficiency for process development are substantial.

Structure Reactivity Relationships and Mechanistic Insights in Non Biological Contexts

Influence of Stereochemistry at C6 on Reaction Pathways and Selectivity

The (S)-configuration at the C6 stereocenter profoundly influences the diastereoselectivity of reactions involving ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate. This control arises from the steric hindrance imposed by the phenyl group and the hydroxyl group, which directs the approach of incoming reagents to the less hindered face of the molecule.

In reactions such as epoxidation or dihydroxylation of the double bond, the chiral center at C6 can lead to the preferential formation of one diastereomer over the other. The directing effect of the hydroxyl group, often enhanced by coordination to a metal catalyst, plays a crucial role. For instance, in a directed epoxidation, the catalyst would coordinate to the hydroxyl group, and the oxidant would be delivered to the double bond from the same face, leading to a high degree of stereocontrol.

The following table illustrates the hypothetical diastereomeric ratios (d.r.) for the epoxidation of this compound under different catalytic conditions, highlighting the directing effect of the C6 stereocenter.

Table 1: Hypothetical Diastereomeric Ratios in the Epoxidation of this compound

| Catalyst | Oxidant | Temperature (°C) | Diastereomeric Ratio (2S,3R,6S) : (2R,3S,6S) |

| m-CPBA | CH₂Cl₂ | 0 | 60:40 |

| Ti(OⁱPr)₄ | t-BuOOH | -20 | 95:5 |

| V(acac)₂ | t-BuOOH | -20 | 92:8 |

Electronic and Steric Effects of Substituents on Reactivity of this compound

The reactivity of this compound is significantly modulated by electronic and steric factors. The phenyl group at C6 exerts a notable steric influence, shielding one face of the molecule and directing reagent approach. Electronically, the phenyl ring can influence the reactivity of the adjacent hydroxyl group and the stability of potential intermediates.

Substituents on the phenyl ring can further tune the electronic properties of the molecule. Electron-donating groups (e.g., -OCH₃) would increase the electron density on the phenyl ring, potentially influencing the acidity of the C6-hydroxyl group and the stability of any carbocationic intermediates formed at C6. Conversely, electron-withdrawing groups (e.g., -NO₂) would have the opposite effect.

The steric hindrance provided by the phenyl group can be a powerful tool in controlling selectivity. For example, in a reaction where a bulky reagent is used, the attack will be highly favored from the side opposite to the phenyl group.

The following table presents hypothetical relative reaction rates for the etherification of the C6-hydroxyl group with different substituted benzyl bromides, illustrating the combined electronic and steric effects.

Table 2: Hypothetical Relative Rates of Etherification at C6

| Benzyl Bromide Substituent | Electronic Effect | Steric Hindrance | Relative Rate |

| 4-Methoxy | Electron-donating | Low | 1.5 |

| Unsubstituted | Neutral | Low | 1.0 |

| 4-Nitro | Electron-withdrawing | Low | 0.7 |

| 2-Methyl | Neutral | High | 0.4 |

| 2,6-Dimethyl | Neutral | Very High | 0.1 |

Rational Design of New Reactions Based on the this compound Scaffolding

The unique structural features of this compound make it an attractive scaffold for the rational design of novel chemical transformations. The presence of multiple functional groups allows for a variety of selective manipulations, leading to the synthesis of complex molecular architectures.

One potential area of exploration is the use of the C6-hydroxyl group to direct intramolecular reactions. For instance, an intramolecular Heck reaction could be envisioned, where the hydroxyl group is first converted to a leaving group, followed by palladium-catalyzed cyclization to form a substituted tetrahydropyran (B127337) ring system. The stereochemistry at C6 would be expected to control the stereochemical outcome of the newly formed stereocenters in the cyclized product.

Another avenue for reaction design involves the tandem functionalization of the double bond and the hydroxyl group. For example, a one-pot reaction sequence could involve an initial enantioselective epoxidation of the double bond, directed by the C6 stereocenter, followed by a nucleophilic ring-opening of the epoxide by a reagent that also reacts with the hydroxyl group, leading to the rapid construction of a poly-functionalized acyclic molecule with multiple stereocenters.

The development of such novel reactions based on the this compound scaffold would provide access to a diverse range of chiral building blocks for organic synthesis.

Future Directions and Emerging Research Themes for Ethyl 6s 6 Hydroxy 6 Phenylhex 3 Enoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules like Ethyl (6S)-6-hydroxy-6-phenylhex-3-enoate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. angelinifinechemicals.com These technologies offer precise control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. nih.govrsc.org

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for asymmetric synthesis. angelinifinechemicals.com The use of microreactors allows for superior heat and mass transfer, which can lead to higher yields and selectivities in stereoselective transformations. nih.gov For a compound like this compound, this could translate to more efficient and reproducible synthetic routes. Furthermore, flow chemistry facilitates the use of immobilized enzymes or catalysts, which can be reused, thereby reducing costs and waste. rsc.org The development of continuous flow processes for asymmetric reactions, such as the propargylation to form chiral β-amino alcohols, demonstrates the potential for applying these techniques to the synthesis of complex chiral molecules. nih.gov

Automated synthesis platforms, often integrated with flow chemistry systems, are revolutionizing the way organic molecules are produced. researchgate.netresearchgate.net These platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new compounds. researchgate.net Systems like the SynFini™ platform leverage artificial intelligence to design and execute synthetic routes, significantly reducing the time from concept to molecule. youtube.com The application of such automated systems to the synthesis of this compound and its derivatives could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. nih.gov

| Technology | Advantages for Synthesizing this compound | Key Research Areas |

| Flow Chemistry | Enhanced control over reaction parameters (temperature, pressure, mixing), improved safety for handling reactive intermediates, potential for catalyst recycling, and easier scalability. nih.govangelinifinechemicals.comrsc.org | Development of immobilized chiral catalysts and enzymes suitable for continuous flow, design of multi-step telescoped reactions to minimize purification steps. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of analogues, improved reproducibility, and reduced manual labor. researchgate.netresearchgate.net | Integration of real-time analytics for process optimization, development of AI-driven platforms for retrosynthetic analysis and process design. youtube.comnih.gov |

Sustainable Synthesis and Green Chemistry Principles in Production of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net The synthesis of this compound is an area where these principles can be effectively applied to create more sustainable processes. rawdatalibrary.net

A key aspect of green chemistry is the use of biocatalysis. nih.gov Enzymes, such as lipases and ketone reductases, can catalyze reactions with high enantioselectivity under mild conditions, often in aqueous media, reducing the need for hazardous organic solvents. rawdatalibrary.netnih.govresearchgate.net The enzymatic kinetic resolution of racemic mixtures is a well-established method for producing chiral compounds and could be a viable route to (6S)-6-hydroxy-6-phenylhex-3-enoate. rawdatalibrary.net The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. nih.gov

The principles of green chemistry are often quantified using various metrics to assess the "greenness" of a chemical process. mdpi.comresearchgate.net These metrics include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). researchgate.netnih.gov The goal is to design synthetic routes that maximize the incorporation of starting materials into the final product, minimize waste, and use less hazardous substances. mdpi.com For the synthesis of this compound, this would involve selecting reactions with high atom economy, using catalytic rather than stoichiometric reagents, and choosing environmentally benign solvents.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Impact |

| Biocatalysis | Use of enzymes (e.g., lipases, reductases) for enantioselective steps. rawdatalibrary.netnih.govresearchgate.net | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents and solvents, biodegradable catalysts. nih.govresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. researchgate.net | Reduced waste generation, more efficient use of resources. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing catalytic methods (e.g., asymmetric hydrogenation) instead of stoichiometric reagents. acs.org | Lower waste, potential for catalyst recycling, and increased efficiency. |

Exploitation in Novel Material Science Applications (e.g., supramolecular chemistry, liquid crystals)

The inherent chirality of this compound makes it a promising candidate for applications in material science, particularly in the fields of supramolecular chemistry and liquid crystals. numberanalytics.comwikipedia.org

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, organized structures. numberanalytics.com Chirality plays a crucial role in directing the formation of these assemblies, leading to structures with specific functions and properties. numberanalytics.comacs.org Chiral molecules like this compound can act as building blocks for the construction of chiral supramolecular polymers, gels, and other complex architectures. mdpi.com The transfer of chirality from the molecular level to the supramolecular level can result in materials with unique optical or catalytic properties. acs.org

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The introduction of chirality into a liquid crystalline phase can induce the formation of helical superstructures, leading to materials with unique optical properties, such as selective reflection of light. tandfonline.commdpi.comresearchgate.net Chiral esters, in particular, have been instrumental in the development of cholesteric liquid crystals. tandfonline.com The specific molecular structure of this compound, with its chiral center and rigid phenyl group, suggests its potential use as a chiral dopant to induce or modify the properties of liquid crystal phases. mdpi.comresearchgate.net

| Application Area | Role of this compound | Potential Properties and Functions |

| Supramolecular Chemistry | Chiral building block for self-assembly. numberanalytics.comwikipedia.orgnumberanalytics.com | Formation of chiral aggregates, gels, or polymers with specific recognition, catalytic, or optical properties. acs.orgmdpi.com |

| Liquid Crystals | Chiral dopant to induce helical superstructures. tandfonline.commdpi.comresearchgate.net | Development of cholesteric liquid crystals for applications in displays, sensors, or smart windows. mdpi.comresearchgate.net |

Advanced Computational Design of Analogues and Their Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in-silico design and property prediction of new molecules. chimia.ch For this compound, computational methods can be employed to design analogues with enhanced or novel properties.

By using molecular modeling techniques, it is possible to explore the structure-activity relationships of this compound and its analogues. nih.gov This can involve modifying the substituents on the phenyl ring, altering the length of the alkyl chain, or introducing different functional groups to tune the molecule's electronic and steric properties. Computational tools can then predict how these changes will affect the molecule's biological activity, physical properties, or its behavior in a material science context. acs.org

Recent advancements in deep learning and artificial intelligence are further accelerating the process of molecular design. arxiv.orgarxiv.org These methods can be used to predict a wide range of properties, from spectroscopic data to biological activity, with increasing accuracy. arxiv.orgarxiv.org By applying these computational approaches to this compound, researchers can rapidly screen large virtual libraries of analogues to identify promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

| Computational Approach | Application to this compound Analogues | Predicted Properties |

| Molecular Modeling | Design of new analogues with modified structures. nih.gov | Biological activity (e.g., enzyme inhibition), physical properties (e.g., solubility, melting point), and conformational analysis. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to correlate chemical structure with biological activity or other properties. | Prediction of the activity of new analogues without the need for experimental testing. |

| Machine Learning and AI | High-throughput virtual screening of compound libraries and prediction of complex properties. arxiv.orgarxiv.org | Spectroscopic data (e.g., ECD spectra), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential for off-target effects. arxiv.orgarxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products